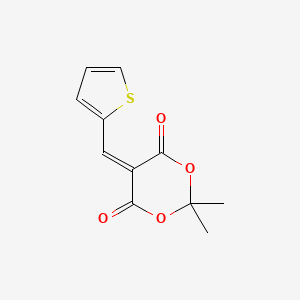

2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione

Description

2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione (compound 14f) is a Meldrum’s acid derivative featuring a 2-thienylmethylene substituent at the 5-position of the dioxane ring. The compound is synthesized via condensation of Meldrum’s acid with a thiophene-containing aldehyde, followed by purification under reflux conditions .

Properties

IUPAC Name |

2,2-dimethyl-5-(thiophen-2-ylmethylidene)-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4S/c1-11(2)14-9(12)8(10(13)15-11)6-7-4-3-5-16-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWFXIJTIAJXML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC2=CC=CS2)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione typically involves the condensation of a thienylmethylene precursor with a dioxane derivative. One common method includes the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . This reaction is known to tolerate acid-sensitive groups, making it versatile for various synthetic applications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or OsO4 in dichloromethane.

Reduction: H2/Ni or H2/Rh under high pressure.

Substitution: LiAlH4 in ether or NaBH4 in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act by binding to active sites or modulating signaling pathways, leading to various biological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione, highlighting substituents, physical properties, and biological activities:

Structural and Conformational Analysis

- Triazole and pyrazole analogs exhibit enhanced antibacterial and antitumor activities, likely due to nitrogen-rich heterocycles improving target binding . Nitrobenzylidene derivatives adopt a screw-boat conformation in the dioxane ring, whereas naphthyl derivatives stabilize a half-boat conformation via intramolecular hydrogen bonds .

Biological Activity

2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione, also known as a Meldrum's acid derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique dioxane structure and thienylmethylene substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, antimicrobial properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the condensation of Meldrum's acid with 2-thienylmethanol or related thienyl compounds. The reaction conditions often include acidic catalysts and solvents such as acetone or ethanol to facilitate the formation of the desired product. The yield and purity of the compound can be optimized through various purification techniques including recrystallization and chromatography .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against standard and multidrug-resistant strains of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that the compound not only inhibited bacterial growth but also enhanced the activity of conventional antibiotics when used in combination therapies .

The following table summarizes the antibacterial activity of the compound against selected strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that this compound could serve as a promising lead for developing new antimicrobial agents .

Cytotoxicity Studies

In addition to its antibacterial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. The results from cytotoxicity assays indicate that it possesses selective toxicity towards cancer cells while sparing normal human fibroblasts. For instance:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HeLa | 15.7 | 4.0 |

| A549 | 20.8 | 3.6 |

| MRC-5 (normal fibroblast) | >100 | - |

The selectivity index indicates a favorable therapeutic window for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with bacterial enzymes and cellular targets. Molecular docking studies have shown that it can bind effectively to DNA gyrase and topoisomerase II beta, which are crucial for bacterial DNA replication and repair processes . This interaction potentially disrupts bacterial growth and survival.

Case Studies

Several case studies have highlighted the compound's potential in treating infections caused by resistant bacteria. In one notable case study, patients with chronic infections resistant to standard antibiotics showed improved outcomes when treated with a combination therapy involving this compound . The study emphasized the need for further clinical trials to establish optimal dosing regimens and safety profiles.

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and 2-thiophenecarboxaldehyde. A green chemistry approach using hexadecyltrimethylammonium bromide (HTMAB) as a phase-transfer catalyst in water has been reported, yielding >90% under mild conditions (75°C, 2 hours) . Alternative methods involve anhydrous acetone with N-methylmorpholine as a base, though yields may vary depending on substituent reactivity .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key structural features include:

- Bond lengths : The exocyclic C=C bond (1.425–1.441 Å) and carbonyl groups (1.225 Å) indicate strong enolate resonance stabilization .

- Conformation : The dioxane ring adopts a boat conformation, with thienylmethylene substituents inducing torsional strain .

- Hydrogen bonding : Intramolecular N–H···O interactions (e.g., 1.86 Å, 142.1°) stabilize zwitterionic states in derivatives .

Q. What are the typical reactivity patterns of this compound?

Methodological Answer: The exocyclic methylene group is highly electrophilic, enabling:

- Nucleophilic additions : Reacts with amines (e.g., aqueous ammonia) to form zwitterionic derivatives .

- Oxidation : m-Chloroperbenzoic acid oxidizes thiomethyl groups to sulfoxides .

- Cycloadditions : Participates in [4+2] Diels-Alder reactions with dienes, useful for heterocyclic synthesis .

Advanced Research Questions

Q. How do substituents on the thienyl group influence electronic properties and reactivity?

Methodological Answer: Substituents alter electron density via resonance/inductive effects:

- Electron-withdrawing groups (e.g., Br) : Increase electrophilicity at the methylene carbon, accelerating nucleophilic attacks (e.g., k = 2.3 × 10⁻³ s⁻¹ for brominated derivatives vs. 1.1 × 10⁻³ s⁻¹ for unsubstituted analogs) .

- Electron-donating groups (e.g., OMe) : Stabilize zwitterionic intermediates, as shown by NMR downfield shifts (Δδ = 0.5–0.8 ppm for NH protons) .

Q. What computational methods are used to predict reaction pathways?

Methodological Answer:

- DFT calculations : B3LYP/6-311++G(d,p) models predict transition states for Knoevenagel condensation (ΔG‡ ≈ 25–30 kcal/mol) .

- Molecular docking : Used to evaluate binding affinity of derivatives to biological targets (e.g., EGFR kinase, IC₅₀ = 1.2 µM for indole-substituted analogs) .

- QSPR models : Correlate Hammett σ values with reaction rates (R² = 0.92 for arylidene derivatives) .

Q. How is this compound applied in medicinal chemistry?

Methodological Answer:

- Anticancer agents : Derivatives like 5-(6-bromoindol-3-ylmethylene) analogs show cytotoxicity against MCF-7 cells (IC₅₀ = 3.8 µM) via apoptosis induction .

- Neurotropic activity : Thienyl-substituted derivatives exhibit dual depriming/activating effects in CNS models (ED₅₀ = 12 mg/kg in murine assays) .

- Prodrug design : The dioxane ring serves as a hydrolytically labile carrier for controlled drug release (t₁/₂ = 4–6 hours at pH 7.4) .

Q. How are crystallographic data reconciled with spectroscopic findings?

Methodological Answer: Discrepancies arise due to dynamic effects in solution vs. static crystal environments:

- X-ray vs. NMR : SC-XRD confirms planar geometry, while NOESY NMR reveals conformational flexibility (Δδ = 0.3 ppm for axial/equatorial methyl groups) .

- IR vs. DFT : Experimental C=O stretches (1740–1760 cm⁻¹) align with computed harmonic frequencies (B3LYP/6-31G*) within ±10 cm⁻¹ .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic protocols?

Key Factors :

Q. How do toxicity profiles differ between carbon, silicon, and germanium analogs?

Comparative Data :

- Acute toxicity (LD₅₀, murine) :

- Carbon analog: 48 mg/kg

- Silicon analog: 120 mg/kg

- Germanium analog: 550 mg/kg .

- Mechanism : Ge–C bond lability reduces bioaccumulation, while Si analogs show higher membrane permeability .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.